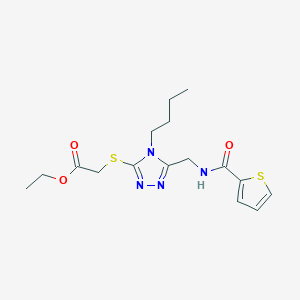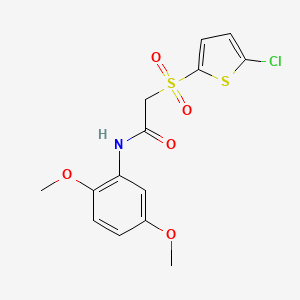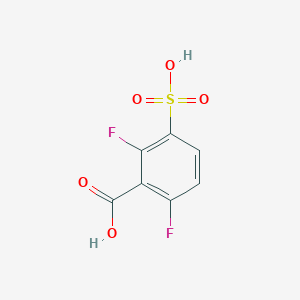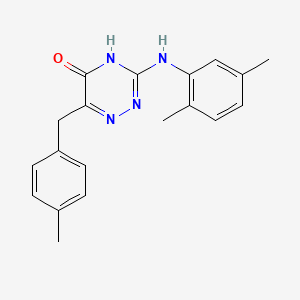
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C19H20FNO2S and its molecular weight is 345.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors for metals in acidic environments. These compounds were found to be effective in preventing copper corrosion in nitric acid solutions, suggesting their potential application in protecting metal surfaces from acidic corrosion through chemical adsorption mechanisms. This research highlights the utility of acrylamide derivatives in industrial applications requiring corrosion resistance (Ahmed Abu-Rayyan et al., 2022).
Polymerization and Materials Science
Acrylamide derivatives have been utilized in the synthesis of thermoresponsive polymers and hydrogels, indicating their significance in developing smart materials for various applications, including drug delivery systems. For instance, controlled polymerization techniques like RAFT (reversible addition−fragmentation chain transfer) have been applied to acrylamide derivatives to produce polymers with specific properties, such as temperature responsiveness, which could be leveraged in biomedical engineering and materials science (Anthony J Convertine et al., 2004).
Fluorescence and Sensing
Some acrylamide derivatives are studied for their fluorescent properties, making them useful in the development of sensors and imaging agents. These compounds can interact with specific ions or molecules, allowing for the detection or quantification of these targets in various environments, including biological systems. This application is crucial in analytical chemistry, environmental monitoring, and medical diagnostics (Xianfeng Zhou et al., 2011).
Drug Delivery and Hydrogels
Acrylamide derivatives have also been explored for their role in forming hydrogels that can be used as drug delivery platforms. These materials can encapsulate drugs and release them in a controlled manner, which is essential for achieving desired therapeutic effects while minimizing side effects. The versatility of acrylamide-based hydrogels in tuning drug release rates and loading capacities makes them valuable in pharmacological research and development (A. Arun & B. Reddy, 2005).
Propiedades
IUPAC Name |
(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2S/c1-23-18(15-4-3-5-16(20)12-15)13-21-19(22)11-8-14-6-9-17(24-2)10-7-14/h3-12,18H,13H2,1-2H3,(H,21,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERLXDBKJFPAFA-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=C(C=C1)SC)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=C(C=C1)SC)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B2827456.png)


![8-(4-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2827461.png)


![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2827468.png)


![ethyl 4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2827472.png)


